molecular formula C12H18BNO6S B1408866 (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid CAS No. 1704081-13-9

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1408866
CAS No.: 1704081-13-9
M. Wt: 315.16 g/mol
InChI Key: SMCLTUIHGJGQQD-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative featuring a phenyl ring substituted with a 4-methoxy group and a sulfonamide-linked 4-hydroxypiperidine moiety. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, while the sulfonamide and hydroxypiperidine substituents modulate electronic, steric, and solubility properties. Its molecular formula is C₁₂H₁₇BN₂O₅S, with a molecular weight of 324.15 g/mol (estimated) .

Properties

IUPAC Name

[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO6S/c1-20-11-3-2-9(13(16)17)8-12(11)21(18,19)14-6-4-10(15)5-7-14/h2-3,8,10,15-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLTUIHGJGQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonation reactions, where a sulfonyl chloride reacts with the piperidine derivative.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative with the piperidine-sulfonyl intermediate.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

Compound Name Substituent on Nitrogen Ring Molecular Weight (g/mol) CAS Number Key Properties/Reactivity
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid (Target) 4-Hydroxy 324.15 (estimated) 1704069-01-1 Polar hydroxyl enhances solubility; hydrogen-bonding capability may stabilize transition states in cross-couplings.
(3-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid 4-tert-Butoxycarbonyl (Boc-protected) 400.26 1704081-10-6 Boc group introduces steric bulk, potentially slowing reaction rates; removable under acidic conditions for downstream functionalization.
B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid Pyrrolidine (5-membered ring) 285.13 874219-52-0 Smaller ring size reduces steric hindrance; lack of hydroxyl limits hydrogen-bonding interactions.
(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid N,N-Dimethyl 289.15 874459-70-8 Electron-withdrawing sulfamoyl group may reduce boronic acid nucleophilicity; dimethyl substituents increase lipophilicity.

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Ring Substituents Reactivity in Suzuki Coupling (Yield%) Key Findings
(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid (Target) 4-MeO, 3-(sulfonamide-hydroxypiperidine) N/A (hypothetical) Electron-donating 4-MeO may enhance boronic acid stability; sulfonamide-hydroxypiperidine balances steric and electronic effects.
(4-Methoxyphenyl)boronic acid 4-MeO 62% Lower yield compared to 4-methylphenyl boronic acid (96%) due to resonance electron donation from MeO, reducing nucleophilicity.
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid 4,5-DiF, 2-(sulfonamide-hydroxypiperidine) N/A Fluorine’s electron-withdrawing effect increases boronic acid reactivity; di-fluoro substitution may improve metabolic stability in drug design .

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., 4-MeO) : Stabilize boronic acid via resonance but reduce nucleophilicity in cross-couplings .
  • Hydroxypiperidine vs. Pyrrolidine: The 6-membered hydroxypiperidine ring offers moderate steric bulk and hydrogen-bonding capacity compared to the smaller, non-polar pyrrolidine .
  • Sulfonamide Functionalization : Sulfonyl groups are electron-withdrawing, which may activate the boronic acid for coupling but require careful optimization of reaction conditions (e.g., base strength, palladium catalysts) .

Biological Activity

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₂H₁₈BNO₆S
  • Molecular Weight : 315.15 g/mol
  • CAS Number : 1704081-13-9

Boronic acids are known to interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly significant in biological systems where they can modulate enzyme activities. The presence of the hydroxypiperidine and sulfonyl groups enhances the compound's ability to act as an enzyme inhibitor.

1. Enzyme Inhibition

Research indicates that (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance:

  • Carbonic Anhydrases : Studies have shown that boronic acids can inhibit fungal carbonic anhydrases, which are crucial for maintaining pH balance in cells. This inhibition can lead to antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Boronic acids have been investigated for their ability to interfere with cancer cell proliferation and survival mechanisms. In particular:

  • Targeting Proteasome Activity : Boronic acids are known to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells . This mechanism has been explored in various cancer models.

3. Antimicrobial Properties

Preliminary studies suggest that (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid may exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Enzyme InhibitionCarbonic AnhydrasesAntifungal activity
AnticancerProteasomeInduction of apoptosis
AntimicrobialBacterial cell wall synthesisGrowth inhibition

Synthesis and Derivatives

The synthesis of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves multi-step reactions starting from commercially available precursors:

  • Formation of the Piperidine Ring : Cyclization reactions involving amines and aldehydes.
  • Introduction of the Sulfonyl Group : Via sulfonation reactions.
  • Attachment of Methoxyphenyl Group : Coupling with methoxyphenyl derivatives.
  • Boronic Acid Formation : Final steps involve converting intermediates into the boronic acid form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
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